Antitubulin Potency: [3,2-d] vs. [2,3-d] Regioisomers
A direct regioisomeric comparison of pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds as colchicine-site microtubule depolymerizers found that the [3,2-d] isomers were consistently more potent antiproliferative agents. The lead pyrrolo[3,2-d]pyrimidine compound exhibited 2-digit nanomolar GI50 values across 8 tumor cell lines in the NCI 60-cell-line panel, whereas the corresponding [2,3-d] regioisomers displayed only submicromolar potency [1].
| Evidence Dimension | Cellular antiproliferative potency (GI50) |
|---|---|
| Target Compound Data | Lead pyrrolo[3,2-d]pyrimidine: GI50 in the 2-digit nanomolar range against 8 NCI tumor cell lines |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine regioisomers: submicromolar GI50 |
| Quantified Difference | Approximately 10- to 100-fold greater potency for the [3,2-d] regioisomer |
| Conditions | MDA-MB-435 tumor cell proliferation assay; NCI 60-cell-line panel |
Why This Matters
For procurement decisions in oncology drug discovery, selecting the [3,2-d] regioisomer over the [2,3-d] form can mean the difference between a nanomolar lead and a submicromolar backup, directly impacting the probability of identifying a developable candidate.
- [1] Gangjee A, Zhao Y, Lin L, Raghavan S, Roberts EG, Risinger AL, et al. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharm Res. 2012;29(11):3033-9. PMID: 22814902. View Source
